Angiotensin II - 4474-91-3

Angiotensin II

Catalog Number: EVT-259947
CAS Number: 4474-91-3
Molecular Formula: C50H71N13O12
Molecular Weight: 1046.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Angiotensin II is a peptide hormone that plays a critical role in regulating blood pressure and fluid balance within the body. It is part of the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance. [] Angiotensin II is synthesized from angiotensin I through the action of angiotensin-converting enzyme (ACE). [, ] It acts on various organs, including the kidneys, adrenal glands, and blood vessels, to exert its physiological effects. [, , , , , , , , , , , , , , ]

Future Directions
  • Investigating the Crosstalk Between RAS and Other Systems: Exploring the interplay between the RAS and other systems, such as the immune system, nervous system, and metabolic pathways, could reveal novel therapeutic avenues for various diseases. [, ]

Angiotensin I

  • Compound Description: Angiotensin I is a decapeptide hormone and a precursor of Angiotensin II. It is produced by the action of renin on angiotensinogen. Angiotensin I has minimal biological activity itself but acts as a precursor for the active hormone angiotensin II. []
  • Relevance: Angiotensin I is converted to Angiotensin II by the action of Angiotensin Converting Enzyme (ACE). Inhibiting the production of Angiotensin II from Angiotensin I with ACE inhibitors limits the activity of the renin-angiotensin system (RAS) and is a therapeutic target in hypertension and heart failure. []

Angiotensin III

  • Compound Description: Angiotensin III is a heptapeptide hormone, also known as [des-Asp1]angiotensin II. It is a product of Angiotensin II metabolism by aminopeptidase A. []
  • Relevance: Angiotensin III is a biologically active metabolite of Angiotensin II. Though less potent than Angiotensin II, it still interacts with angiotensin receptors, particularly the AT1 receptor, and contributes to the overall effects of the renin-angiotensin system, including vasoconstriction and aldosterone secretion. The relative contribution of Angiotensin III to the effects of the RAS is complex and dependent on multiple factors, including the specific tissue, species, and presence of other RAS components. [, ]

[des-Asp1,des-Arg2]angiotensin II (Angiotensin IV)

  • Compound Description: [des-Asp1,des-Arg2]angiotensin II, also known as Angiotensin IV, is a hexapeptide metabolite of Angiotensin II. It is formed by the sequential action of aminopeptidase A and aminopeptidase B on Angiotensin II. []
  • Relevance: [des-Asp1,des-Arg2]angiotensin II, while a metabolite of Angiotensin II, has different affinities for the known angiotensin receptors and may have unique biological activities distinct from Angiotensin II. []

[Sar1]angiotensin II

  • Compound Description: [Sar1]angiotensin II is a synthetic analog of Angiotensin II, in which the naturally occurring aspartic acid residue at position 1 is replaced with the synthetic amino acid sarcosine (Sar). []
  • Relevance: [Sar1]angiotensin II is often used as a research tool to study Angiotensin II receptors. This modification increases resistance to degradation by aminopeptidases, giving it a longer duration of action than native Angiotensin II. []

Saralasine

  • Compound Description: Saralasine is a synthetic peptide that acts as an Angiotensin II receptor antagonist. It was one of the earliest Angiotensin II receptor antagonists developed. []
  • Relevance: Saralasine was important in confirming the role of Angiotensin II in various physiological processes but has limitations as a therapeutic agent due to its lack of oral bioavailability, short duration of action, and partial agonist activity at Angiotensin II receptors. [, ]

Losartan

  • Compound Description: Losartan is a nonpeptide Angiotensin II receptor antagonist, selectively blocking the AT1 receptor subtype. It is widely used clinically for the treatment of hypertension and heart failure. [, , , ]
  • Relevance: Losartan is a more clinically useful Angiotensin II receptor antagonist than earlier peptide antagonists due to its oral bioavailability, longer duration of action, and greater selectivity for the AT1 receptor. Its use leads to reduced blood pressure and has protective effects against target organ damage in hypertension. [, ]

EXP3174

  • Compound Description: EXP3174 is a noncompetitive Angiotensin II receptor antagonist. []
  • Relevance: EXP3174, by blocking the Angiotensin II AT1 receptor, inhibits the proliferative effects of Angiotensin II on cardiac fibroblasts. []

Other Related Compounds

  • Candesartan [, ]
  • Eprosartan []
  • Irbesartan [, ]
  • Telmisartan []
  • Valsartan []
Source and Classification

Angiotensin II originates from angiotensinogen, which is produced by hepatocytes in the liver. Upon release into the bloodstream, angiotensinogen undergoes cleavage by the enzyme renin, secreted by the kidneys, to form angiotensin I. Angiotensin I is then converted to angiotensin II by the action of angiotensin-converting enzyme (ACE), predominantly found in the lungs . Angiotensin II is classified under the category of vasoactive peptides due to its ability to induce vasoconstriction and regulate blood pressure.

Synthesis Analysis

The synthesis of angiotensin II involves a series of enzymatic reactions:

  1. Production of Angiotensinogen: Angiotensinogen is synthesized in the liver and released into circulation.
  2. Cleavage by Renin: Renin cleaves angiotensinogen to produce angiotensin I. This reaction is influenced by factors such as blood pressure and sodium concentration.
  3. Conversion by Angiotensin-Converting Enzyme: Angiotensin I is then converted into angiotensin II through the action of ACE.

Recent studies have also indicated that certain tissues, including the prostate gland, can synthesize angiotensin II independently of the systemic renin-angiotensin system .

Molecular Structure Analysis

The molecular structure of angiotensin II can be described as follows:

  • Chemical Formula: C53_{53}H73_{73}N13_{13}O13_{13}S
  • Molecular Weight: Approximately 1046.2 g/mol
  • Structure: Angiotensin II consists of a sequence of eight amino acids: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The peptide has a unique three-dimensional conformation critical for its interaction with specific receptors.

The presence of disulfide bonds within its structure contributes to its stability and biological activity .

Chemical Reactions Analysis

Angiotensin II participates in several significant chemical reactions:

  1. Vasoconstriction: It binds to angiotensin II receptors (AT1 and AT2) on vascular smooth muscle cells, leading to increased intracellular calcium levels and subsequent muscle contraction.
  2. Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, promoting sodium reabsorption in the kidneys.
  3. Sympathetic Nervous System Activation: It enhances sympathetic nervous system activity, contributing to increased heart rate and blood pressure .

These reactions are central to its role in regulating cardiovascular function.

Mechanism of Action

Angiotensin II exerts its effects primarily through two receptor subtypes:

  • Angiotensin II Receptor Type 1 (AT1): Mediates most of the vasoconstrictive actions and promotes sodium retention via renal mechanisms.
  • Angiotensin II Receptor Type 2 (AT2): Generally counteracts AT1 receptor actions, promoting vasodilation and apoptosis in certain cell types.

Upon binding to these receptors, angiotensin II activates several intracellular signaling pathways, including phospholipase C activation leading to inositol trisphosphate production and calcium mobilization, which ultimately results in vasoconstriction and increased blood pressure .

Physical and Chemical Properties Analysis

Angiotensin II exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water; stability decreases at extreme pH levels or prolonged exposure to light.
  • Stability: Sensitive to heat; degradation occurs rapidly at elevated temperatures or in acidic environments.

These properties influence its formulation for therapeutic use .

Applications

Angiotensin II has significant clinical applications:

  1. Treatment of Hypotension: Synthetic forms of angiotensin II are used intravenously for treating patients with septic shock or other forms of distributive shock where blood pressure needs urgent stabilization .
  2. Research Tool: It serves as a valuable tool in cardiovascular research for understanding mechanisms underlying hypertension and heart failure.
  3. Potential Therapeutic Targets: Ongoing research explores angiotensin II receptor blockers for managing various cardiovascular diseases.
Renin-Angiotensin-Aldosterone System (RAAS) Integration and Angiotensin II Biosynthesis

Classical vs. Non-Classical RAAS Pathways in Angiotensin II Production

The classical RAAS pathway constitutes the systemic endocrine axis where Ang I circulates and undergoes conversion primarily within the pulmonary vasculature. This pathway culminates in systemic Ang II delivery via bloodstream distribution to target organs, including vascular smooth muscle, adrenal cortex, and renal tubules [2] [6]. Ang II exerts its principal physiological effects through AT1 receptor activation, inducing vasoconstriction, aldosterone secretion, sodium reabsorption, and sympathetic facilitation [2] [5].

In contrast, non-classical pathways encompass tissue-specific RAAS components operating independently of systemic circulation. Various organs, including the heart, blood vessels, kidneys, brain, and adrenal glands, harbor complete RAAS components enabling local Ang II generation [1] [9] [4]. These systems function through autocrine and paracrine signaling, allowing precise regional control of Ang II concentrations and physiological effects [1] [4]. Notably, cardiac tissue demonstrates significant ACE-independent Ang II generation, with human heart chymase contributing approximately 80% of myocardial Ang II formation under certain conditions [1] [10]. Similarly, the renal proximal tubule maintains an independent intracellular RAAS, where angiotensinogen synthesis and internalized Ang II contribute to sodium reabsorption regulation [4].

Table 1: Characteristics of Classical vs. Non-Classical RAAS Pathways

FeatureClassical PathwayNon-Classical Pathways
Primary SiteCirculatory SystemTissue-Specific (Heart, Vessels, Kidney, Brain)
Ang II DistributionEndocrine (Bloodstream Delivery)Autocrine/Paracrine (Local Action)
Key EnzymesACEChymase, Elastase-2, Cathepsin G
Receptor DominanceAT1 ReceptorTissue-Specific Receptor Balance
Physiological RoleSystemic BP Regulation, Aldosterone ReleaseTissue Remodeling, Local Vascular Tone, Sodium Handling

Enzymatic Regulation: ACE-Dependent and ACE-Independent Conversion Mechanisms

Angiotensin-converting enzyme (ACE), a zinc metallopeptidase predominantly expressed on endothelial surfaces (especially pulmonary vasculature), catalyzes the dipetidyl carboxypeptidase reaction that converts Ang I to Ang II by removing the C-terminal His-Leu dipeptide [2] [9]. This constitutes the primary ACE-dependent pathway recognized for decades as the principal route for Ang II generation. The clinical efficacy of ACE inhibitors in hypertension and heart failure underscores the physiological significance of this enzymatic pathway [3] [10].

However, substantial evidence reveals multiple ACE-independent pathways capable of Ang II generation, explaining the phenomenon of Ang II escape observed during chronic ACE inhibition [3] [10]. These alternative enzymatic routes exhibit tissue-specific distribution and pharmacological profiles:

  • Chymase: A chymostatin-sensitive serine protease identified in human cardiac tissue, vascular endothelium, and secretory granules of mast cells. Human heart chymase demonstrates remarkable efficiency in Ang II generation, contributing substantially to cardiac Ang II pools unaffected by ACE inhibitors [1] [10]. This enzyme cleaves the Phe⁸-His⁹ bond of Ang I directly yielding Ang II without intermediate peptides [1].

  • Elastase-2: Characterized in rat cardiovascular tissues, this chymostatin-sensitive enzyme demonstrates Ang II-forming capacity in resistance vessels. Its activity increases in spontaneously hypertensive rats, suggesting potential pathophysiological significance [10].

  • Cathepsin G: A neutrophil-derived serine protease capable of generating Ang II, particularly during inflammatory conditions [10].

  • Tissue Plasminogen Activator (tPA): Demonstrates Ang I-converting activity in vascular endothelial cells [10].

Table 2: Enzymes Contributing to Angiotensin II Generation

EnzymeClassInhibitor SensitivityTissue DistributionContribution to Ang II
ACEMetalloproteaseCaptopril, LisinoprilPulmonary Endothelium, Ubiquitous~70-80% Systemic Circulation
ChymaseSerine ProteaseChymostatinHeart, Vessels, Mast Cells~80% Human Myocardium
Elastase-2Serine ProteaseChymostatinRat Resistance VesselsSignificant in Hypertension
Cathepsin GSerine ProteaseSerpin Family InhibitorsNeutrophils, Inflamed TissuesContext-Dependent
tPASerine ProteasePAI-1Vascular EndotheliumMinor

The relative contribution of ACE-dependent versus ACE-independent pathways varies significantly across tissues and pathological conditions. Ischemic or hypoxic tissues demonstrate upregulated ACE-independent Ang II formation, potentially contributing to pathological remodeling [1]. Furthermore, genetic deletion studies in mice reveal preserved tissue Ang II levels despite ACE absence, confirming the physiological relevance of alternative pathways in maintaining Ang II homeostasis [10].

Paracrine and Intracrine RAAS Signaling in Tissue-Specific Angiotensin II Synthesis

Beyond circulating and locally generated Ang II acting on cell surface receptors, sophisticated paracrine and intracrine signaling mechanisms enable precise spatial and temporal control of Ang II actions within tissues.

The paracrine RAAS operates through local Ang II synthesis and release within tissues, affecting neighboring cells. In the cardiovascular system, vascular endothelial and smooth muscle cells express angiotensinogen, renin/prorenin receptors, ACE, and chymase, enabling Ang II generation within the vascular wall [1] [9]. This locally produced Ang II exerts paracrine effects on vascular tone, smooth muscle proliferation, and endothelial function without significantly contributing to circulating pools [1] [4]. Similarly, the renal paracrine RAAS operates in proximal tubules, where angiotensinogen expression and luminal ACE activity generate Ang II that directly modulates tubular sodium reabsorption via Na⁺/H⁺ exchangers [4] [9]. Neuronal tissues, particularly the substantia nigra and other brain regions, maintain a paracrine angiotensin 1-7/Mas receptor axis that counterbalances Ang II/AT1 receptor effects [7].

The intracrine RAAS represents a more complex dimension where Ang II functions inside the cell after internalization or intracellular synthesis. Ang II binds surface AT1 receptors, inducing receptor endocytosis and subsequent trafficking of the Ang II-AT1 receptor complex into endosomal compartments [4]. Internalized Ang II can then activate intracellular and nuclear receptors, initiating prolonged signaling cascades distinct from plasma membrane-initiated events [4]. In renal proximal tubule cells, intracellular Ang II stimulates sodium reabsorption via activation of apical Na⁺/H⁺ exchangers, even when surface receptors are blocked [4]. Nuclear Ang II binding sites have been identified, suggesting direct genomic effects influencing transcription and cellular hypertrophy [4] [7].

Mitochondrial and nuclear Ang II receptors further illustrate intracrine complexity. In neuronal cells, Ang 1-7 activates mitochondrial MAS receptors, modulating reactive oxygen species production and conferring neuroprotection [7]. Similarly, nuclear AT1 receptors in brainstem neurons regulate transcription in hypertensive models [7]. The functional significance of intracrine Ang II extends to cellular growth, apoptosis resistance, and oxidative stress modulation, potentially contributing to target organ damage in hypertension [4].

Table 3: Tissue-Specific Paracrine and Intracrine Angiotensin II Signaling

Tissue/Cell TypeParacrine ActionsIntracrine ActionsFunctional Outcomes
Cardiac MyocytesLocal chymase-dependent Ang II generationInternalized Ang II-AT1 complex traffickingMyocyte hypertrophy, Fibrosis
Vascular Smooth MuscleAutocrine loop via AT1 receptorsNuclear receptor activationProliferation, Migration, Oxidative Stress
Renal Proximal TubuleLuminal ACE-dependent Ang II synthesisIntracellular Ang II stimulation of NHE3Enhanced Sodium Reabsorption, Hypertension
Adrenal Zona GlomerulosaLocal Ang II generationIntracrine aldosterone regulationAldosterone Secretion Modulation
Neuronal CellsAngiotensin 1-7/MAS paracrine signalingMitochondrial MAS receptor activationNeuroprotection, Oxidative Stress Reduction

These localized signaling mechanisms enable exquisite physiological regulation but also contribute to pathological processes when dysregulated. Tissue-specific RAAS overactivation is implicated in cardiac hypertrophy, vascular remodeling, renal fibrosis, and neuroinflammation, highlighting the therapeutic importance of targeting both systemic and local Ang II production pathways [1] [4] [7].

Properties

CAS Number

4474-91-3

Product Name

Angiotensin II

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C50H71N13O12

Molecular Weight

1046.2 g/mol

InChI

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1

InChI Key

CZGUSIXMZVURDU-JZXHSEFVSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

5 L Isoleucine Angiotensin II
5-L-Isoleucine Angiotensin II
ANG-(1-8)Octapeptide
Angiotensin II
Angiotensin II, 5-L-Isoleucine
Angiotensin II, Ile(5)-
Angiotensin II, Isoleucine(5)-
Angiotensin II, Val(5)-
Angiotensin II, Valine(5)-
Angiotensin-(1-8) Octapeptide
Isoleucine(5)-Angiotensin
Isoleucyl(5)-Angiotensin II
Valyl(5)-Angiotensin II

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.